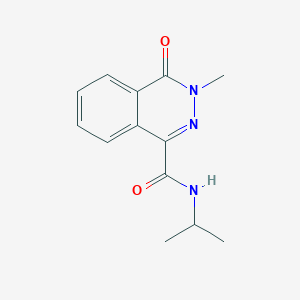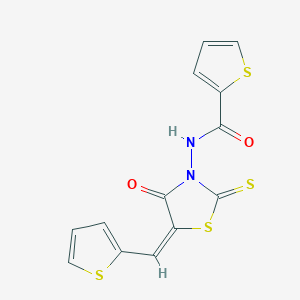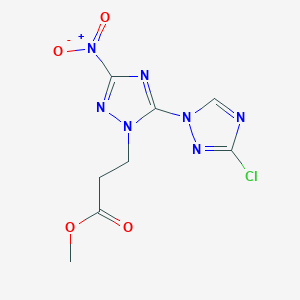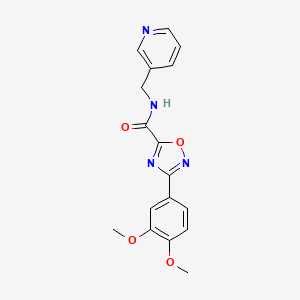![molecular formula C30H26N2O2S B11074719 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11074719.png)
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N~1~-(4-PHENOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N~1~-(4-PHENOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts and boron reagents, which facilitate the coupling of the indole moiety with the phenoxyphenyl group .
Chemical Reactions Analysis
2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N~1~-(4-PHENOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent, with studies indicating its effectiveness against drug-resistant bacterial strains . In medicine, it is being explored for its potential as an anticancer agent, with research focusing on its ability to inhibit the growth of cancer cells . Additionally, it has applications in the pharmaceutical industry as a potential lead compound for the development of new drugs .
Mechanism of Action
The mechanism of action of 2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N~1~-(4-PHENOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it targets bacterial cell division proteins, disrupting their function and inhibiting bacterial growth . In anticancer research, it is believed to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
When compared to other indole derivatives, 2-[1-BENZYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N~1~-(4-PHENOXYPHENYL)ACETAMIDE stands out due to its unique combination of structural features and biological activities. Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol, which also exhibit a range of biological activities . the presence of the benzyl and phenoxyphenyl groups in this compound enhances its potential for specific applications, making it a valuable target for further research .
Properties
Molecular Formula |
C30H26N2O2S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C30H26N2O2S/c1-35-30-26-14-8-9-15-27(26)32(21-22-10-4-2-5-11-22)28(30)20-29(33)31-23-16-18-25(19-17-23)34-24-12-6-3-7-13-24/h2-19H,20-21H2,1H3,(H,31,33) |
InChI Key |
RPQIYFJRRBFZMM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl {[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate](/img/structure/B11074644.png)
![(2Z)-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11074645.png)

![5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11074658.png)
![3-{4-[(4-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11074662.png)
![3,6-dichloro-N-[(2-chlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B11074664.png)
![ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11074670.png)
![3-hydroxy-7-methyl-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11074682.png)


![3,4-dimethoxy-N-[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B11074691.png)
![N-(1-methyl-1H-tetrazol-5-yl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11074700.png)
![(7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11074701.png)
